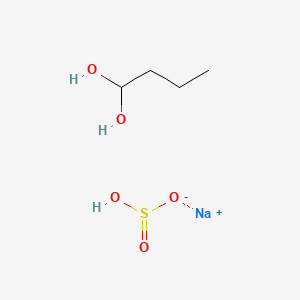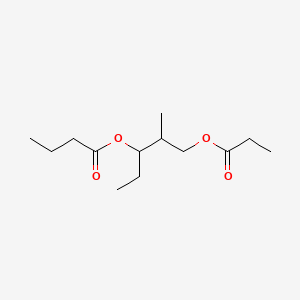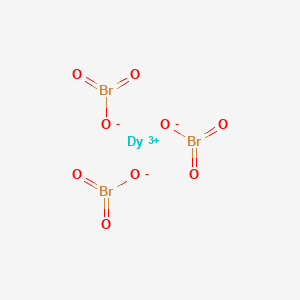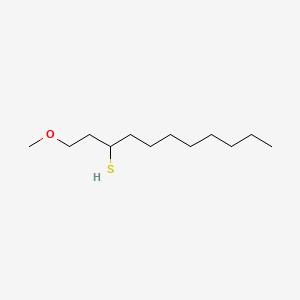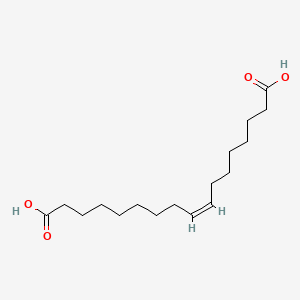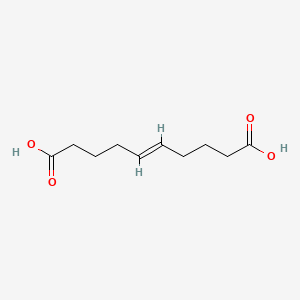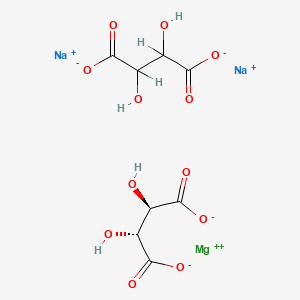
Magnesium disodium bis(R-(R*,R*))-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium disodium bis(R-(R*,R*))-tartrate is a coordination compound that features magnesium as the central metal ion coordinated to tartrate ligands. This compound is notable for its chiral properties, making it significant in various stereoselective synthesis processes. The tartrate ligands provide a unique chiral environment, which is essential in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of magnesium disodium bis(R-(R*,R*))-tartrate typically involves the reaction of magnesium salts with sodium tartrate under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with disodium tartrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process also involves rigorous purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions: Magnesium disodium bis(R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can also be reduced, although this is less common.
Substitution: The tartrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions can yield a variety of magnesium complexes with different ligands.
科学研究应用
Magnesium disodium bis(R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying stereoselective biological processes.
Industry: The compound is used in the synthesis of fine chemicals and in the production of materials with specific chiral properties.
作用机制
The mechanism by which magnesium disodium bis(R-(R*,R*))-tartrate exerts its effects is primarily through its chiral environment. The tartrate ligands create a specific spatial arrangement around the magnesium ion, which can influence the reactivity and selectivity of the compound in various reactions. This chiral environment is crucial in asymmetric synthesis, where the compound acts as a catalyst to produce enantiomerically pure products.
相似化合物的比较
Magnesium bis(oxalate): Another magnesium complex with chelating ligands, but with different reactivity and applications.
Magnesium bis(malate): Similar in structure but used in different contexts, particularly in biological systems.
Magnesium bis(citrate): Commonly used in medicinal and nutritional applications.
Uniqueness: Magnesium disodium bis(R-(R*,R*))-tartrate is unique due to its specific chiral properties, which make it particularly valuable in asymmetric synthesis. Its ability to create a chiral environment around the magnesium ion sets it apart from other magnesium complexes, making it a preferred choice in stereoselective reactions.
属性
CAS 编号 |
527-34-4 |
|---|---|
分子式 |
C8H8MgNa2O12 |
分子量 |
366.43 g/mol |
IUPAC 名称 |
magnesium;disodium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.Mg.2Na/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChI 键 |
NPHUXQNETWXQEM-DGFHWNFOSA-J |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)




